molecular formula C19H26N2O5S B1407448 tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate CAS No. 929302-00-1

tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate

Cat. No.: B1407448
CAS No.: 929302-00-1
M. Wt: 394.5 g/mol
InChI Key: HKMFAEFQVYMUMS-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and both cyano (-CN) and tosyloxymethyl (-CH2OTs) substituents at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the cyano group contributes to electron-withdrawing effects, influencing reactivity and molecular interactions .

This compound is primarily used in medicinal chemistry and drug development, particularly in synthesizing protein degradation agents (e.g., PROTACs) due to its ability to act as a versatile building block.

Properties

IUPAC Name

tert-butyl 4-cyano-4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-15-5-7-16(8-6-15)27(23,24)25-14-19(13-20)9-11-21(12-10-19)17(22)26-18(2,3)4/h5-8H,9-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMFAEFQVYMUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCN(CC2)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120823
Record name 1,1-Dimethylethyl 4-cyano-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
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Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929302-00-1
Record name 1,1-Dimethylethyl 4-cyano-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl-4-cyano-((tosyloxy)methyl)piperidine-1-carboxylate Step 1
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Preparation Methods

Step 1: Synthesis of the N-tert-butoxycarbonylpiperidine-4-carboxylate

  • Reaction: Carbamate formation using tert-butyl chloroformate.
  • Reagents: Tert-butyl chloroformate, base (e.g., triethylamine), piperidine.
  • Conditions: Typically performed in an inert solvent like dichloromethane (DCM) at low temperature (0°C) to control reactivity.
  • Outcome: Formation of N-tert-butoxycarbonylpiperidine-4-carboxylate, serving as a protected intermediate.

Step 2: Hydroxymethylation at the 4-position

  • Reaction: Alkylation with formaldehyde or paraformaldehyde under basic conditions.
  • Reagents: Formaldehyde source, base (e.g., sodium hydride or potassium carbonate).
  • Conditions: Conducted in a polar aprotic solvent such as tetrahydrofuran (THF) at ambient temperature.
  • Outcome: Introduction of a hydroxymethyl group, yielding N-tert-butoxycarbonyl-4-hydroxymethylpiperidine.

Step 3: Conversion of hydroxymethyl to tosylate

  • Reaction: Tosylation of the hydroxymethyl group.
  • Reagents: Tosyl chloride (TsCl), a base such as triethylamine or pyridine.
  • Conditions: Performed at 0°C to room temperature to prevent side reactions.
  • Outcome: Formation of N-tert-butoxycarbonyl-4-(tosyloxy)methylpiperidine.

Step 4: Introduction of the cyano group

  • Reaction: Nucleophilic substitution of the tosylate with a cyanide source.
  • Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN).
  • Conditions: Typically in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (~80°C).
  • Outcome: Replacement of the tosylate with a cyano group, yielding the target compound.

Step 5: Final purification

  • Methods: Column chromatography, recrystallization, or distillation to isolate pure tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate.

Data Tables of Reaction Conditions and Yields

Step Reaction Reagents Solvent Temperature Time Yield Notes
1 Carbamate formation tert-Butyl chloroformate, triethylamine DCM 0°C to RT 12-24 hrs 85-90% Protects piperidine nitrogen
2 Hydroxymethylation Formaldehyde, K2CO3 THF RT 4-8 hrs 70-80% Selective at 4-position
3 Tosylation TsCl, pyridine Pyridine 0°C to RT 2-4 hrs 80-85% Converts hydroxymethyl to tosylate
4 Cyanation NaCN DMF 80°C 12-24 hrs 60-75% Replaces tosylate with nitrile
5 Purification Chromatography - - - - Ensures high purity

Research Findings and Optimization

Research indicates that reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yield and purity. For example, the tosylation step benefits from low temperatures to minimize side reactions, while the cyanation step requires careful control of cyanide concentration due to toxicity and reactivity.

Optimization studies suggest:

  • Using excess TsCl (1.2–1.5 equivalents) improves tosylation efficiency.
  • Conducting cyanation in DMF with a slight excess of NaCN enhances conversion rates.
  • Purification via chromatography is essential to remove residual reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Tosyl chloride, triethylamine, and appropriate nucleophiles.

    Reduction: Lithium aluminum hydride or other suitable reducing agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Reduction: Piperidine derivatives with an amine group.

    Hydrolysis: Piperidine derivatives with a carboxylic acid group.

Scientific Research Applications

Organic Synthesis

tert-Butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate serves as an important intermediate in organic synthesis. It can undergo various chemical transformations, including:

  • Substitution Reactions : The cyano group can be replaced with different functional groups, allowing for the synthesis of diverse derivatives.
  • Reduction Reactions : The cyano group can be reduced to an amine, which is valuable in synthesizing more complex molecules.
  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions enable the creation of a wide range of piperidine derivatives that are crucial in drug development.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for developing pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery. Notable applications include:

  • Prodrug Formation : It may act as a prodrug or precursor for active pharmaceutical ingredients.
  • Biological Assays : It is used as a probe or ligand in biochemical assays to study interactions with specific receptors or enzymes.

Research indicates that tert-butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate exhibits potential biological activities. Preliminary studies suggest its involvement in inhibiting neuroinflammatory processes and modulating pain pathways. The following table summarizes some relevant findings related to its biological activity:

Compound NameBiological ActivityIC50 (nM)
tert-Butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylatePotential CSF1R inhibitor<10
[11C]CPPCNeuroinflammation imaging agent0.8 - 4.1
Fluoromethyl analogs of CPPCHigh inhibitory potency at CSF1RLow sub-nM

Neuroinflammation Imaging

A study highlighted the use of [11C]CPPC as a radioligand for neuroinflammation imaging via positron emission tomography (PET) scans. This compound demonstrated significant uptake in the brain during inflammatory responses, indicating its potential utility in studying neurodegenerative diseases.

Inhibitory Potency

Research on fluoromethyl analogs of CPPC revealed that these compounds exhibited high inhibitory potency at CSF1R (colony-stimulating factor 1 receptor), suggesting that modifications to the piperidine structure could enhance biological activity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can participate in hydrogen bonding, while the tosyloxy group can act as a leaving group in substitution reactions. The piperidine ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidine Derivatives

Compound Name CAS Number Substituents at 4-Position Molecular Formula Molecular Weight Key Functional Groups
tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate 376646-62-7* Cyano, Tosyloxymethyl C19H26N2O5S 394.49 -CN, -CH2OTs, Boc
tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate 1150315-87-9 Cyano, 2-Fluoro-4-methylphenyl C18H23FN2O2 318.39 -CN, Aryl, Boc
tert-Butyl 4-(2-(tosyloxy)ethyl)piperidine-1-carboxylate 89151-45-1 Tosyloxyethyl C19H29NO5S 383.50 -CH2CH2OTs, Boc
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate N/A Amino, Pyridin-3-yl C16H23N3O2 289.38 -NH2, Aryl, Boc

*Inferred from , which lists the non-cyano analog.

Key Observations :

  • Electron Effects: The cyano group in the target compound enhances electrophilicity compared to amino or hydroxyl derivatives (e.g., tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate), making it more reactive in nucleophilic substitutions .
  • Leaving Group Potential: The tosyloxymethyl group offers superior leaving-group capability over non-sulfonated analogs (e.g., tert-Butyl 4-(hydroxymethyl)piperidine derivatives), facilitating downstream functionalization .

Biological Activity

Chemical Identity
tert-Butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate is a synthetic compound with the molecular formula C19H26N2O5SC_{19}H_{26}N_{2}O_{5}S and a molecular weight of 394.49 g/mol. This compound features a piperidine ring substituted with a cyano group and a tosylate, making it an interesting candidate for various biological applications.

The biological activity of tert-butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate is largely determined by its structural components. The presence of the cyano and tosylate groups allows for interactions with biological targets, potentially influencing enzyme activity or receptor binding.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Ligand Properties : Its structure suggests potential as a ligand in biochemical assays, particularly in studies related to piperidine derivatives.

Pharmacokinetics

Research indicates that the compound exhibits favorable pharmacokinetic properties:

  • Lipophilicity : The Log P (partition coefficient) values range from 2.6 to 2.95, indicating moderate lipophilicity, which may enhance membrane permeability and bioavailability .
  • Absorption and Distribution : It is likely to be absorbed well due to its favorable physicochemical properties, making it suitable for oral administration.

Toxicity Profile

The compound has been classified with potential acute toxicity risks:

  • Toxicological Data : It is harmful if swallowed, inhaled, or in contact with skin, indicating a need for caution during handling .

Case Studies

  • Synthesis and Application in Drug Development : A study demonstrated the synthesis of this compound as an intermediate in the development of novel pharmaceuticals targeting neurological disorders . The compound's ability to penetrate the blood-brain barrier (BBB) was highlighted, suggesting its potential utility in central nervous system (CNS) therapies.
  • Biochemical Assays : In vitro assays have shown that tert-butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate can modulate the activity of certain neurotransmitter receptors, although further research is needed to clarify its mechanism of action and therapeutic potential .

Comparative Analysis

A comparative analysis with similar compounds reveals unique characteristics that may enhance its biological activity:

Compound NameMolecular FormulaBiological Activity
tert-Butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylateC19H26N2O5SPotential enzyme inhibitor; BBB permeant
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylateC12H20N2O2Intermediate in organic synthesis; less complex structure
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylateC13H22N2O2Similar pharmacokinetic properties but lacks tosylate functionality

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example:

Cyano Group Introduction : React a piperidine precursor with a cyanating agent (e.g., KCN or TMSCN) under anhydrous conditions.

Tosyloxy Methyl Functionalization : Treat the intermediate with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or Et3_3N) to install the tosyloxy-methyl group.

Boc Protection : Use di-tert-butyl dicarbonate (Boc2_2O) to protect the piperidine nitrogen under mild basic conditions (e.g., NaHCO3_3) .
Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in a tightly sealed container under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the tosyloxy group. Avoid exposure to moisture or light .
  • Handling : Use gloves (nitrile or neoprene), safety goggles, and a lab coat. Work in a fume hood to minimize inhalation risks, as acute toxicity data are limited .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for 13^13C), cyano (δ ~120 ppm), and tosyloxy signals (aromatic protons at δ ~7.7 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • X-ray Crystallography : Use SHELXL for refinement if single crystals are obtained; resolve ambiguities in stereochemistry using Flack or Hooft parameters .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters like temperature (test 0°C vs. room temperature for tosylation), solvent polarity (DMF vs. THF), and stoichiometry (1.2–2.0 eq. TsCl).
  • In Situ Monitoring : Use FTIR to track the disappearance of the –OH group (if present) during tosylation.
  • Workup Optimization : Employ aqueous washes (NaHCO3_3 for acid removal) and drying agents (MgSO4_4) to minimize side reactions .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :
  • Twinned Data : Use the HKL-5 package to deconvolute overlapping reflections.
  • Disorder Modeling : Apply PART instructions in SHELXL to refine disordered tert-butyl or tosyl groups.
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for packing analysis .

Q. How can the tosyloxy group’s reactivity be leveraged for derivatization?

  • Methodological Answer :
  • Nucleophilic Displacement : React with amines (e.g., benzylamine) in DMF at 60°C to replace the tosyloxy group with an amino moiety.
  • Cross-Coupling : Utilize Pd-catalyzed Suzuki-Miyaura reactions if a boronic acid substituent is introduced post-tosylation.
  • Stability Testing : Monitor tosyloxy hydrolysis under acidic (pH 3–5) or basic (pH 9–11) conditions via HPLC .

Q. How should toxicological risks be assessed when existing data are limited?

  • Methodological Answer :
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) for acute toxicity predictions (oral LD50_{50}, dermal irritation).
  • Precautionary Measures : Assume Category 4 toxicity (harmful if inhaled/swallowed) per EU-GHS and use OV/AG/P99 respirators during aerosol-generating steps .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability data?

  • Methodological Answer :
  • Solubility Testing : Perform parallel experiments in DMSO, MeOH, and H2_2O (buffered at pH 7.4) using UV-Vis spectroscopy or gravimetry.
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks; analyze degradation products via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate

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